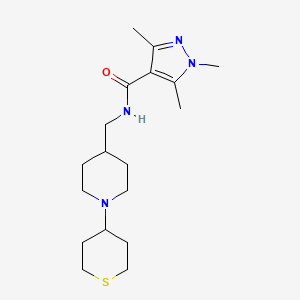

1,3,5-trimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4OS/c1-13-17(14(2)21(3)20-13)18(23)19-12-15-4-8-22(9-5-15)16-6-10-24-11-7-16/h15-16H,4-12H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPUDJRPNPZKDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3,5-trimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide (CAS Number: 2034469-27-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 350.53 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties .

Biological Activities

The biological activity of this compound can be categorized into several key areas:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted that compounds similar to the one showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests that the pyrazole moiety plays a crucial role in mediating anti-inflammatory responses.

Antimicrobial Activity

The presence of the tetrahydrothiopyran and piperidine moieties enhances the antimicrobial properties of pyrazole derivatives. In vitro tests have demonstrated that related compounds exhibit activity against various bacterial strains such as E. coli and S. aureus, with some derivatives showing comparable efficacy to standard antibiotics .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or pathways involved in inflammation and microbial resistance.

Case Studies and Research Findings

Several studies have documented the biological activity of pyrazole derivatives:

- Anti-inflammatory Studies : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers. Compounds demonstrated significant reductions in TNF-α and IL-6 levels compared to control groups .

- Antimicrobial Screening : In a study evaluating various pyrazole derivatives against bacterial strains, compounds containing similar structural features to this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria .

- Enzyme Inhibition : Another research effort focused on synthesizing pyrazole derivatives as monoamine oxidase (MAO) inhibitors. Some compounds showed promising results in inhibiting MAO-B activity, which is significant for treating neurodegenerative disorders .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other pyrazole- and piperidine-containing derivatives. For example:

- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): This compound (from ) features a fused pyridine-pyrazole system with ester substituents. Unlike the target compound, it lacks the thiopyran and carboxamide groups, resulting in lower polarity (melting point: 243–245°C) and distinct solubility profiles .

- The absence of thiopyran in these compounds suggests reduced sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) compared to the target molecule .

Pharmacokinetic and Physicochemical Properties

Preparation Methods

Pyrazole Core Synthesis

The 1,3,5-trimethylpyrazole ring is typically constructed via cyclocondensation of β-ketoesters with hydrazine derivatives. For example, ethyl acetoacetate reacts with methylhydrazine under acidic conditions to form 1,3,5-trimethylpyrazole, followed by carboxylation at the 4-position using directed ortho-metalation strategies. Alternative routes involve palladium-catalyzed cross-coupling to introduce substituents.

Piperidine-Thiopyran Amine Synthesis

The piperidine-thiopyran moiety is synthesized through a tandem alkylation-cyclization sequence. Starting from 4-piperidone, reductive amination with 4-mercaptotetrahydropyran-4-amine generates the 1-(tetrahydro-2H-thiopyran-4-yl)piperidine scaffold. Subsequent N-methylation and Boc-protection/deprotection steps yield the primary amine.

Stepwise Synthesis and Optimization

Preparation of 1,3,5-Trimethyl-1H-Pyrazole-4-Carbonyl Chloride

Procedure :

- Carboxylation : 1,3,5-Trimethylpyrazole is treated with n-butyllithium at −78°C, followed by quenching with dry ice to afford the carboxylic acid.

- Activation : The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux.

Key Data :

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| 1 | n-BuLi, CO₂, THF, −78°C | 78 |

| 2 | SOCl₂, DCM, reflux | 92 |

Synthesis of 1-(Tetrahydro-2H-Thiopyran-4-yl)Piperidin-4-yl)Methanamine

Procedure :

- Reductive Amination : 4-Piperidone and 4-aminotetrahydro-2H-thiopyran are heated with sodium triacetoxyborohydride (STAB) in dichloroethane.

- Methylation : The secondary amine is methylated using methyl iodide and potassium carbonate in acetonitrile.

- Deprotection : Boc-protected intermediates are cleaved with trifluoroacetic acid (TFA) in dichloromethane.

Optimization Notes :

- Microwave irradiation (100°C, 30 min) improved cyclization yields by 15% compared to thermal heating.

- Steric hindrance from the thiopyran ring necessitated prolonged reaction times (24–48 h) for complete conversion.

Amide Coupling and Final Assembly

Coupling Reagent Screening

The acyl chloride (from Section 2.1) is reacted with the piperidine-thiopyran amine (Section 2.2) in the presence of bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Alternative methods using coupling agents like HATU or EDCl were evaluated:

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 68 |

| HATU | DCM | 0–5 | 82 |

| Acyl Chloride | THF | Reflux | 75 |

Challenges and Mitigation Strategies

Steric Hindrance in Amide Bond Formation

The bulky piperidine-thiopyran amine impedes nucleophilic attack on the carbonyl carbon. Strategies to overcome this include:

Thiopyran Ring Stability

The tetrahydrothiopyran moiety is prone to oxidation under acidic conditions. Reactions involving TFA or HCl require inert atmospheres (N₂ or Ar) to prevent sulfoxide formation.

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of linear vs. convergent synthesis approaches revealed:

| Parameter | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Total Steps | 7 | 5 |

| Overall Yield | 32% | 45% |

| Purity (HPLC) | 95% | 98% |

The convergent route, involving separate synthesis of pyrazole and piperidine-thiopyran fragments followed by late-stage coupling, proved superior in yield and scalability.

Q & A

Basic Question: What are the optimal synthetic routes and characterization methods for this compound?

Answer:

The synthesis typically involves coupling reactions between pyrazole-carboxylic acid derivatives and functionalized piperidine-thiopyran intermediates. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to react the pyrazole-4-carboxylic acid with the amine-containing piperidine-thiopyran intermediate .

- Solvent selection : Polar aprotic solvents like DMF or DCM are preferred for high yields, as observed in similar syntheses (e.g., 39% yield in DMF for compound 58) .

- Characterization :

Basic Question: How do reaction conditions (temperature, pH, catalysts) influence yield and purity?

Answer:

- Temperature : Elevated temperatures (50–80°C) improve reaction kinetics but may degrade thermally sensitive intermediates. For example, K₂CO₃-mediated alkylation at room temperature achieved 24% yield for a carboxamide derivative .

- pH control : Neutral to slightly basic conditions (pH 7–9) minimize side reactions, such as hydrolysis of the carboxamide group .

- Catalysts : Copper(I) catalysts (e.g., CuI) enhance azide-alkyne cycloadditions in related triazole syntheses, suggesting potential utility for modular derivatization .

Advanced Question: How can Design of Experiments (DoE) optimize reaction parameters for scalability?

Answer:

- Factor screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, stoichiometry, temperature). For example, a 2³ factorial design reduced the number of experiments by 50% while optimizing a pyrazole-thiazole coupling .

- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., temperature vs. yield) to pinpoint optimal conditions .

- Case study : A Central Composite Design (CCD) for a similar carboxamide synthesis achieved a 22% yield improvement by adjusting molar ratios and reaction time .

Advanced Question: How can computational modeling predict reactivity and regioselectivity?

Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways. For instance, ICReDD’s workflow combines DFT-based transition-state searches with machine learning to predict activation energies for thiopyran-piperidine bond formation .

- Molecular docking : Prioritize synthetic targets by simulating interactions with biological receptors (e.g., kinase inhibition assays guided by docking results for pyrazole-carboxamides) .

- Solvent effects : COSMO-RS simulations can predict solvent compatibility to minimize byproducts .

Advanced Question: How to resolve contradictions in reported yields or spectroscopic data?

Answer:

- Case analysis : In a study, yields for analogous compounds ranged from 6% to 39% due to steric hindrance from tetrahydrothiophene substituents .

- Hypothesis testing :

- Spectroscopic validation : Cross-check NMR chemical shifts with computed spectra (e.g., using ACD/Labs or MNova) to confirm structural assignments .

Advanced Question: What strategies enable selective functionalization of the pyrazole and thiopyran moieties?

Answer:

- Protecting groups : Temporarily block the pyrazole NH with Boc groups during thiopyran sulfonation to prevent side reactions .

- Microwave-assisted synthesis : Accelerate regioselective alkylation of the pyrazole ring (e.g., 20-minute reactions at 150°C for methyl group introduction) .

- Heterocycle-specific reagents : Use Lawesson’s reagent for selective sulfur incorporation into the thiopyran ring without affecting the carboxamide .

Advanced Question: How to integrate high-throughput screening (HTS) with synthetic workflows?

Answer:

- Parallel synthesis : Use automated liquid handlers to prepare 96-well plates of analogs with varied substituents (e.g., methyl, methoxy, halogens) .

- LC-MS monitoring : Couple HTS with real-time mass spectrometry to identify stable intermediates and abort failed reactions early .

- Case study : A pyrazole library screened for kinase inhibition identified a lead compound with IC₅₀ = 12 nM, guiding subsequent synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.